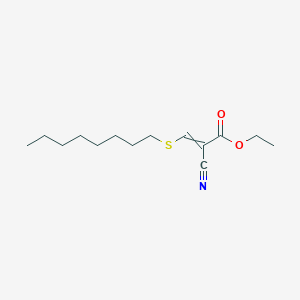
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative with a cyano group and an octylsulfanyl group attached to a prop-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate octylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or reactivity.
Biological Studies: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano and octylsulfanyl groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This compound has a furan ring instead of an octylsulfanyl group, leading to different reactivity and applications.
Ethyl 2-cyano-3,3-diphenylacrylate: The presence of diphenyl groups in this compound results in distinct chemical properties and uses.
2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound has a nitrophenyl group, which imparts unique biological activities.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Propiedades
Número CAS |
90279-76-8 |
|---|---|
Fórmula molecular |
C14H23NO2S |
Peso molecular |
269.40 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3-octylsulfanylprop-2-enoate |
InChI |
InChI=1S/C14H23NO2S/c1-3-5-6-7-8-9-10-18-12-13(11-15)14(16)17-4-2/h12H,3-10H2,1-2H3 |
Clave InChI |
HATNSKIOCKVZGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC=C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



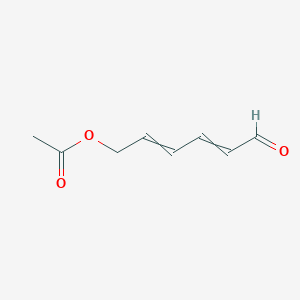

![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
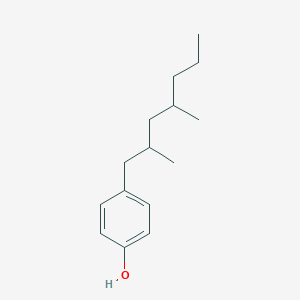
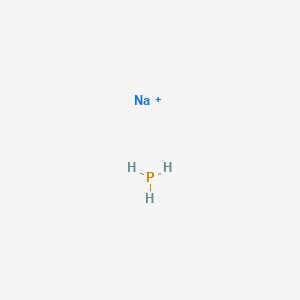
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)
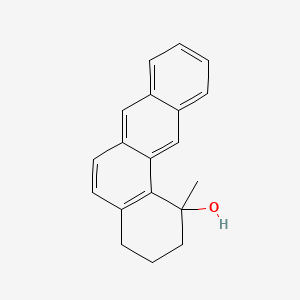



![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)

![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
